

## Minimizing toxicity of AZ'9567 in animal studies.

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| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ'9567   |           |
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### **Technical Support Center: AZD9567**

Important Note on Compound Name: The query for "AZ'9567" has yielded results for two distinct compounds: "AZ'9567," a MAT2A inhibitor, and "AZD9567," a selective glucocorticoid receptor modulator (SGRM). Given the context of minimizing toxicity in animal studies—a primary concern for glucocorticoid-related compounds—this guide focuses on AZD9567. If your inquiry pertains to the MAT2A inhibitor, please note that the following information will not be relevant.

This technical support guide is intended for researchers, scientists, and drug development professionals working with AZD9567 in animal studies. It provides troubleshooting advice and frequently asked questions to help minimize toxicity and ensure the successful execution of your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is AZD9567 and its mechanism of action?

AZD9567 is a first-in-class, oral, selective, non-steroidal glucocorticoid receptor (GR) modulator.[1][2] Unlike traditional corticosteroids, it binds to the GR in a manner that induces a unique transcriptomic response.[1][2] This selective modulation aims to retain the anti-inflammatory efficacy of corticosteroids while reducing the associated adverse effects.[1] It has a higher affinity for the glucocorticoid receptor and a significantly lower affinity (104-fold less) for the mineralocorticoid receptor compared to prednisolone, which is thought to contribute to a more favorable safety profile, particularly concerning fluid and electrolyte balance.[1][2][3]

### Troubleshooting & Optimization





Q2: What are the primary advantages of AZD9567 over traditional glucocorticoids in terms of toxicity?

Preclinical and clinical data indicate that AZD9567 has a differentiated safety profile compared to traditional glucocorticoids like prednisolone. The main advantages are:

- Improved Glucose Homeostasis: AZD9567 has been shown to have a less detrimental effect
  on glucose control.[1][3] In vitro, it does not upregulate gluconeogenic enzymes in human
  hepatocytes to the same extent as prednisolone.[1] Clinical studies in patients with type 2
  diabetes also showed that AZD9567 significantly reduced treatment-induced hyperglycemia
  compared to prednisolone.[4]
- Stable Electrolyte Balance: Due to its low affinity for the mineralocorticoid receptor, AZD9567
  does not appear to alter serum electrolyte balance, a common side effect of some
  corticosteroids.[2][5]

Q3: What are the known or potential toxicities of AZD9567 in animal studies?

While designed for an improved safety profile, as a glucocorticoid receptor modulator, high doses or chronic exposure to AZD9567 could potentially lead to class-related toxicities. Although specific adverse findings from long-term (6-9 months) animal studies are not publicly detailed, researchers should monitor for potential GR-related side effects, which can include:

- Metabolic Effects: While reduced, the risk of hyperglycemia or insulin resistance, especially in long-term studies, should be monitored.
- Immunosuppression: As with all GR agonists, there is a potential for immunosuppression.
- Adrenal Axis Suppression: Prolonged administration may lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
- Effects on Bone Metabolism: Glucocorticoids are known to impact bone density.

In Phase 1 clinical trials with healthy volunteers, AZD9567 was generally well-tolerated, with the most common adverse events being mild headache and micturition (urination).[6]

Q4: How can I select an appropriate starting dose for my animal studies?



Dose selection should be based on the desired anti-inflammatory effect and the known equipotent doses relative to established corticosteroids. A study established that 40 mg of AZD9567 has a comparable anti-inflammatory effect to 20 mg of prednisolone, based on the inhibition of TNFα release.[7] For initial in vivo efficacy studies, you can use this 2:1 dose ratio (AZD9567:prednisolone) as a starting point and adjust based on the specific animal model and endpoints. For toxicology studies, a dose-range finding study is recommended to identify the maximum tolerated dose (MTD).[8]

Q5: What specific parameters should I monitor in my animal studies to detect toxicity?

A comprehensive monitoring plan is crucial. Based on general principles of toxicology studies[7][9], the following should be included:

- Clinical Observations: Daily checks for any changes in behavior, appearance, and general health.
- Body Weight: At least weekly measurements to detect any significant weight loss.
- Food and Water Consumption: Monitor for any significant changes.
- Clinical Pathology:
  - Hematology: Complete blood counts to assess effects on immune cells.
  - Clinical Chemistry: Pay close attention to glucose levels, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
- Terminal Procedures:
  - Organ Weights: Weigh key organs (liver, kidneys, spleen, adrenal glands).
  - Histopathology: Microscopic examination of major organs and tissues to identify any pathological changes.

### **Data Presentation**

Table 1: Comparative Receptor Binding Affinity



| Compound     | Glucocorticoid<br>Receptor (GR)<br>Affinity | Mineralocorticoid<br>Receptor (MR)<br>Affinity | GR/MR Selectivity<br>Ratio |
|--------------|---|--|----------------------------|
| AZD9567      | High  | 104-fold lower than<br>GR                      | High                       |
| Prednisolone | High  | High   | Low                        |

Source: Data compiled from preclinical studies.[1][2][3]

Table 2: Summary of Effects on Glucose Control in a Phase 2a Study (Patients with Type 2 Diabetes)

| Treatment Group<br>(3-day treatment)    | Outcome Measure                  | Result                           | Significance (p-<br>value) |
|---|----------------------------------|----------------------------------|----------------------------|
| Cohort 1                                |                                  |                                  |                            |
| AZD9567 72 mg vs.<br>Prednisolone 40 mg | 24-h Glucose Control             | Significantly lower with AZD9567 | < 0.001                    |
| Post-meal Glucose<br>Excursion          | Significantly lower with AZD9567 | 0.049                            |                            |
| Cohort 2                                |                                  |                                  | _                          |
| AZD9567 40 mg vs.<br>Prednisolone 20 mg | 24-h Glucose Control             | Significantly lower with AZD9567 | < 0.001                    |

Source: Adapted from a clinical trial in patients with type 2 diabetes.[4]

# **Experimental Protocols**

Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

This protocol is a representative example based on general guidelines for preclinical toxicology studies.[8][10]



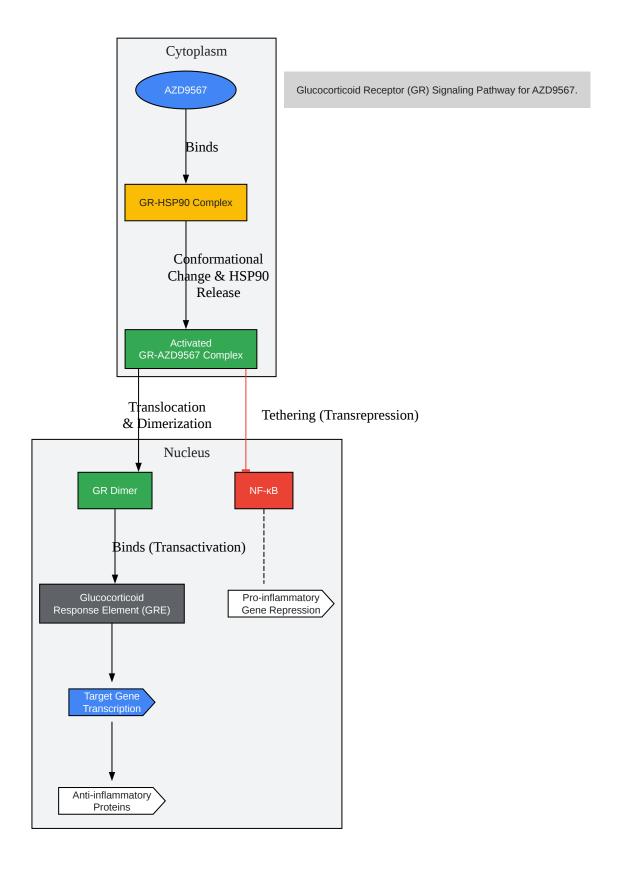
- Animal Model: Sprague-Dawley rats (equal numbers of males and females).
- Groups:
  - Group 1: Vehicle control (e.g., 0.5% HPMC, 0.1% Polysorbate 80).
  - Group 2: Low dose AZD9567.
  - Group 3: Mid dose AZD9567.
  - Group 4: High dose AZD9567.
  - Optional: A positive control group (e.g., prednisolone) can be included.
- Administration: Once daily oral gavage for 28 consecutive days.
- In-Life Monitoring:
  - Clinical Signs: Twice daily.
  - Body Weight: Day 1 (pre-dose) and weekly thereafter.
  - Food Consumption: Weekly.
  - Ophthalmology: Pre-study and at termination.
- Clinical Pathology: Blood collection (e.g., via tail vein) on Day 1 (pre-dose) and at termination.
  - Hematology: CBC with differential.
  - Clinical Chemistry: Glucose, electrolytes, liver panel (ALT, AST, ALP, bilirubin), kidney panel (BUN, creatinine).
- Necropsy and Histopathology:
  - At Day 29, all animals are euthanized.
  - Conduct a full gross necropsy.



- Record organ weights (adrenals, brain, heart, kidneys, liver, spleen, thymus, testes/ovaries).
- Preserve a comprehensive list of tissues in 10% neutral buffered formalin.
- Perform histopathological examination on all tissues from the control and high-dose groups. If treatment-related findings are observed, examine the same tissues from the low and mid-dose groups.

## **Mandatory Visualizations**

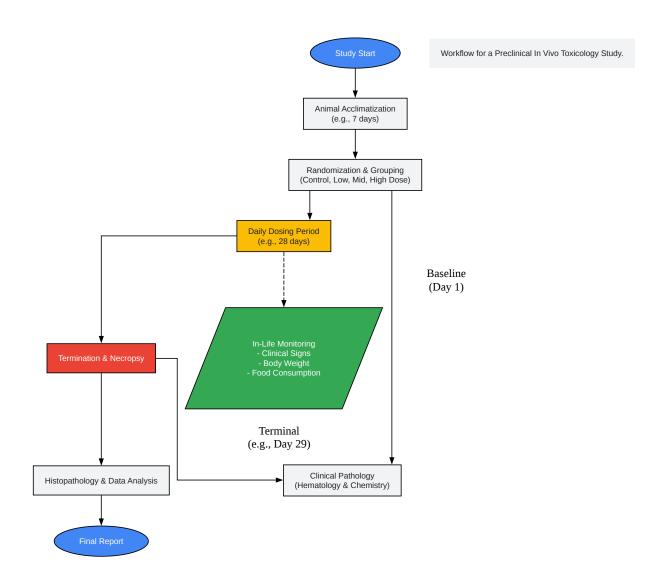




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Caption: Glucocorticoid Receptor (GR) Signaling Pathway for AZD9567.





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Caption: Workflow for a Preclinical In Vivo Toxicology Study.



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